Lipophilicity-Driven Differentiation: logP 4.55 versus 2.20 for the 4-Tetrazole Analog
The target compound exhibits a calculated logP of 4.55, reflecting the lipophilic contribution of the 3,4-dimethoxybenzamide moiety . In contrast, the structurally related analog N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide (ChemDiv Y041-6871) has a measured logP of 2.20, attributable to the polar tetrazole substituent . This 2.35 log-unit difference corresponds to an approximately 200-fold higher predicted partition coefficient for the target compound, indicating significantly greater membrane permeability potential.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP: 4.55 |
| Comparator Or Baseline | N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide (ChemDiv Y041-6871): logP 2.198 |
| Quantified Difference | Δ logP = +2.35 (approx. 200-fold higher partition coefficient) |
| Conditions | Computed values; target compound via mcule property calculator; comparator via ChemDiv reported value |
Why This Matters
Procurement decisions for cell-based assays must consider that the 4-tetrazole analog cannot substitute for the target compound in permeability-limited experimental contexts.
